molecular formula C31H32O12 B1473760 Saquayamycin B1 CAS No. 99260-68-1

Saquayamycin B1

Cat. No.: B1473760
CAS No.: 99260-68-1
M. Wt: 596.6 g/mol
InChI Key: CTSPXNCFVRSKKD-AYIWFLJGSA-N
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Description

Saquayamycin B1 is a natural product found in Streptomyces with data available.

Mechanism of Action

Target of Action

Saquayamycin B1 primarily targets the PI3K/AKT signaling pathway in human colorectal cancer cells . This pathway plays a crucial role in regulating cell survival, growth, and proliferation .

Mode of Action

This compound interacts with its target by binding to PI3Kα , a key component of the PI3K/AKT signaling pathway . This interaction inhibits the pathway, leading to changes in the cellular processes controlled by this pathway .

Biochemical Pathways

The inhibition of the PI3K/AKT signaling pathway by this compound affects several downstream effects. It suppresses cell proliferation, invasion, and migration . Furthermore, it induces apoptosis, a process of programmed cell death . The compound also influences the epithelial–mesenchymal transition (EMT), a process that is crucial for cancer metastasis . The expression of important markers related to EMT and apoptosis, including N-cadherin, E-cadherin, and Bcl-2, changes in this compound-treated cells .

Pharmacokinetics

Its potent anti-proliferative activity against colorectal cancer cells, with ic50 values ranging from 018 to 084 µM, suggests that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is the effective inhibition of growth and decrease in the motor ability of colorectal cancer cells . It shows strong cytotoxicity against these cells, inhibiting their proliferation in a dose- and time-dependent manner . It also exhibits proapoptosis, antimigration, and anti-invasion activities .

Action Environment

It is derived from marine actinomycete streptomyces sp, suggesting that its production and activity may be influenced by marine environmental conditions .

Biochemical Analysis

Biochemical Properties

Saquayamycin B1 plays a crucial role in inhibiting the proliferation, invasion, and migration of cancer cells by interacting with specific enzymes and proteins. One of the primary targets of this compound is the phosphoinositide 3-kinase (PI3K) enzyme, which is part of the PI3K/AKT signaling pathway . By binding to PI3K, this compound inhibits its activity, leading to the suppression of downstream signaling events that promote cell survival and proliferation. Additionally, this compound interacts with proteins involved in the epithelial-mesenchymal transition, such as N-cadherin and E-cadherin, altering their expression levels and thereby inhibiting cancer cell migration and invasion .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by modulating the expression of apoptosis-related proteins such as Bcl-2 . This compound also affects cell signaling pathways, particularly the PI3K/AKT pathway, leading to reduced cell proliferation and increased cell death. Furthermore, this compound influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects collectively contribute to the compound’s potent anticancer activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the catalytic subunit of the PI3K enzyme, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as AKT . This inhibition disrupts the PI3K/AKT signaling pathway, leading to decreased cell survival and proliferation. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further enhancing its anticancer effects . The compound’s ability to bind to specific biomolecules and inhibit enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its cytotoxic activity against cancer cells for extended periods Additionally, long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound influences the expression of genes involved in metabolic pathways, further impacting cellular metabolism. These effects on metabolic pathways contribute to the compound’s overall anticancer activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its uptake and accumulation in target cells, enhancing its cytotoxic effects . Additionally, this compound’s distribution within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity, directing it to specific cellular compartments or organelles . This subcellular localization is essential for the compound’s ability to exert its anticancer effects.

Properties

IUPAC Name

(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSPXNCFVRSKKD-AYIWFLJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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